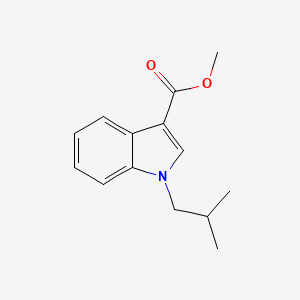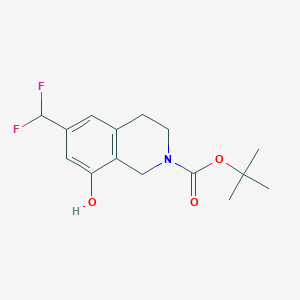
tert-Butyl 6-(difluoromethyl)-8-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl 6-(difluoromethyl)-8-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research This compound features a tert-butyl group, a difluoromethyl group, and a hydroxy group attached to a dihydroisoquinoline core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 6-(difluoromethyl)-8-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves multiple steps, starting from commercially available precursors. One common approach is the condensation of a suitable isoquinoline derivative with this compound under acidic or basic conditions. The reaction conditions often require careful control of temperature, pH, and solvent to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize efficiency and minimize waste. Techniques such as continuous flow chemistry and catalytic processes can be employed to scale up the synthesis while maintaining product quality. The use of green chemistry principles, such as solvent recycling and energy-efficient reactions, is also considered to reduce the environmental impact .
化学反应分析
Types of Reactions
tert-Butyl 6-(difluoromethyl)-8-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The carbonyl group in the isoquinoline core can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (PCC, DMP), reducing agents (NaBH4, LiAlH4), and nucleophiles (alkyl halides, sulfonates). Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired transformation with high selectivity and yield .
Major Products Formed
The major products formed from these reactions include oxidized derivatives (carbonyl compounds), reduced derivatives (alcohols), and substituted derivatives (various functionalized isoquinolines). These products can be further utilized in the synthesis of more complex molecules or as intermediates in pharmaceutical development .
科学研究应用
Chemistry
In chemistry, tert-Butyl 6-(difluoromethyl)-8-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in organic synthesis and medicinal chemistry .
Biology
In biological research, this compound is studied for its potential biological activities, such as enzyme inhibition or receptor modulation. Its structural features make it a candidate for drug discovery and development, particularly in targeting specific biological pathways .
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. The presence of the difluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates, making it a valuable scaffold for designing new pharmaceuticals .
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various applications, including the production of specialty chemicals and functional materials .
作用机制
The mechanism of action of tert-Butyl 6-(difluoromethyl)-8-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The difluoromethyl group can enhance binding affinity and selectivity, contributing to the compound’s biological effects.
相似化合物的比较
Similar Compounds
Similar compounds include other isoquinoline derivatives with functional groups such as tert-butyl, difluoromethyl, and hydroxy groups. Examples include:
- tert-Butyl 6-(trifluoromethyl)-8-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate
- tert-Butyl 6-(methyl)-8-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate
- tert-Butyl 6-(fluoromethyl)-8-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate
Uniqueness
The uniqueness of tert-Butyl 6-(difluoromethyl)-8-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate lies in the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group can enhance metabolic stability, improve binding affinity, and increase selectivity for specific molecular targets, making it a valuable compound in various research and industrial applications.
属性
分子式 |
C15H19F2NO3 |
|---|---|
分子量 |
299.31 g/mol |
IUPAC 名称 |
tert-butyl 6-(difluoromethyl)-8-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxylate |
InChI |
InChI=1S/C15H19F2NO3/c1-15(2,3)21-14(20)18-5-4-9-6-10(13(16)17)7-12(19)11(9)8-18/h6-7,13,19H,4-5,8H2,1-3H3 |
InChI 键 |
SOCGQTPPKNUGEH-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C(=CC(=C2)C(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


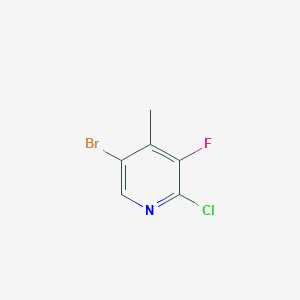

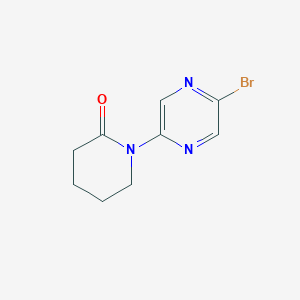
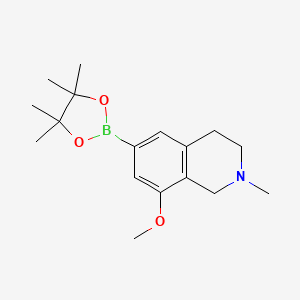
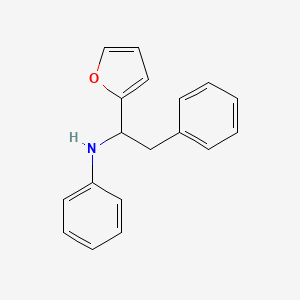
![2-[[5-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl]oxymethoxy]ethyl-trimethylsilane](/img/structure/B13912808.png)
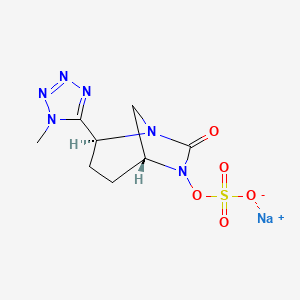



![4-chloro-2-(piperidin-3-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13912842.png)
![[4-(1,1-Difluoro-ethyl)-phenyl]-methyl-amine](/img/structure/B13912845.png)
